2-Bromo-6-methylnicotinamide
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Overview
Description
2-Bromo-6-methylnicotinamide is an organic compound with the molecular formula C7H7BrN2O It is a derivative of nicotinamide, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a bromine atom, and the hydrogen atom at the 6-position is replaced by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methylnicotinamide typically involves the bromination of 6-methylnicotinamide. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The use of safer and more sustainable brominating agents is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methylnicotinamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction Reactions: The amide group can be reduced to an amine under reducing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products Formed
Substitution: Formation of 2-amino-6-methylnicotinamide or 2-thio-6-methylnicotinamide.
Oxidation: Formation of 2-bromo-6-carboxynicotinamide.
Reduction: Formation of 2-bromo-6-methylaminonicotinamide.
Scientific Research Applications
2-Bromo-6-methylnicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methylnicotinamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-chloronicotinamide
- 2-Bromo-6-methoxynicotinamide
- 2-Bromo-6-ethylnicotinamide
Uniqueness
2-Bromo-6-methylnicotinamide is unique due to its specific substitution pattern on the nicotinamide ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C7H7BrN2O |
---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
2-bromo-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H7BrN2O/c1-4-2-3-5(7(9)11)6(8)10-4/h2-3H,1H3,(H2,9,11) |
InChI Key |
BDGYXTFVDYSAEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)N)Br |
Origin of Product |
United States |
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